molecular formula C15H18F3N5O B10924301 4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

4-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(tetrahydrofuran-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10924301
M. Wt: 341.33 g/mol
InChI Key: WQCDUOAKABMTHG-UHFFFAOYSA-N
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Description

N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves multiple steps, starting from the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine with a carbonyl compound to form the pyrazole ring . The trifluoromethyl group is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the pyrazole derivative with tetrahydro-2-furanylmethylamine under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the presence of the trifluoromethyl group and the tetrahydro-2-furanylmethylamine moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H18F3N5O

Molecular Weight

341.33 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-N-(oxolan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H18F3N5O/c1-9-11(8-20-23(9)2)12-6-13(15(16,17)18)22-14(21-12)19-7-10-4-3-5-24-10/h6,8,10H,3-5,7H2,1-2H3,(H,19,21,22)

InChI Key

WQCDUOAKABMTHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC(=N2)NCC3CCCO3)C(F)(F)F

Origin of Product

United States

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